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molecular formula C4H9Cl2O2P B072405 Butyl phosphorodichloridate CAS No. 1498-52-8

Butyl phosphorodichloridate

Cat. No. B072405
M. Wt: 190.99 g/mol
InChI Key: RNXHHJQBVBRJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04478749

Procedure details

To phosphoryl chloride (50 ml) in 40 ml of carbon tetrachloride at ambient temperature was added dropwise n-butanol (29.65 g). After the initial exothermic reaction subsided, the reaction mixture was refluxed for 3 hours. Vacuum distillation at 88°-103° C. yielded 59.114 g of n-butyl dichlorophosphate.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
29.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1](Cl)([Cl:4])([Cl:3])=[O:2].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>C(Cl)(Cl)(Cl)Cl>[P:1]([Cl:4])([Cl:3])([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:2]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
29.65 g
Type
reactant
Smiles
C(CCC)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the initial exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation at 88°-103° C.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCCC)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 59.114 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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